TAAR1 Agonist Activity: A Comparative Species Potency Profile
The compound demonstrates potent and species-specific agonism at the TAAR1 receptor, a key target for schizophrenia and neuropsychiatric disorders. It exhibits significantly higher potency at the mouse TAAR1 (EC50 = 540 nM) compared to its human counterpart (EC50 = 1600 nM) in a BRET-based cAMP accumulation assay [1]. This species selectivity profile is distinct from many other TAAR1 agonists and is a crucial selection criterion for preclinical in vivo model development.
| Evidence Dimension | Potency (EC50) at orthologous receptor targets (Human vs. Mouse TAAR1) |
|---|---|
| Target Compound Data | hTAAR1 EC50: 1600 nM; mTAAR1 EC50: 540 nM |
| Comparator Or Baseline | Target's own activity on Human TAAR1 (hTAAR1 EC50: 1600 nM) serves as the baseline for the mouse ortholog comparison. |
| Quantified Difference | The compound is approximately 3-fold more potent (lower EC50) at mouse TAAR1 relative to human TAAR1. |
| Conditions | Agonist activity measured by cAMP accumulation via BRET assay in HEK293 cells expressing human or mouse TAAR1 after 20 minutes [1]. |
Why This Matters
This data confirms the compound is a validated TAAR1 agonist, and its clear species-selectivity profile is essential for researchers designing pharmacodynamic studies in rodent models versus human-derived systems.
- [1] BindingDB Entry BDBM50227826 for CHEMBL4069147. Agonist activity at human and mouse Trace Amine-Associated Receptor 1 (TAAR1). University of Genoa, curated by ChEMBL. View Source
